4-Butoxy-1,1,1-trifluoro-4-methoxybutane
Description
General Context of Fluorine in Organic Chemical Research
The introduction of fluorine into organic molecules has become a profoundly impactful strategy in modern chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. researchgate.net The unique properties of the fluorine atom, when incorporated into an organic scaffold, can dramatically alter the physicochemical and biological characteristics of the parent compound. tandfonline.comacs.org
Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. This high bond strength often enhances the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. tandfonline.commdpi.com Furthermore, the substitution of hydrogen with fluorine can influence molecular conformation, pKa, and lipophilicity. acs.org For instance, the highly polarized nature of the C-F bond can lead to significant dipole moments and engage in favorable electrostatic interactions with biological targets like proteins and enzymes, potentially increasing binding affinity. researchgate.net The strategic placement of fluorine can also improve membrane permeability, a critical factor for the bioavailability of pharmaceutical agents. researchgate.netmdpi.com
| Property | Value |
| Electronegativity (Pauling Scale) | 3.98 |
| Van der Waals Radius | 1.47 Å |
| C-F Bond Energy | ~485 kJ/mol |
A summary of key properties of the Fluorine atom.
Academic Significance of Ether Linkages in Complex Organic Architectures
The ether linkage (R-O-R') is a fundamental functional group in organic chemistry, characterized by an oxygen atom connected to two alkyl or aryl groups. solubilityofthings.com Ethers are notable for their general lack of reactivity, a feature that makes them excellent solvents for a wide array of chemical reactions. alfa-chemistry.comyoutube.com Unlike alcohols, ethers lack a hydroxyl proton and are therefore aprotic. They are resistant to cleavage by bases and mild acids, contributing to their stability. solubilityofthings.commasterorganicchemistry.com
Despite their relative inertness, the lone pairs of electrons on the oxygen atom allow ethers to act as hydrogen bond acceptors with protic molecules like water or alcohols. britannica.com This property influences their solubility and utility as solvents. britannica.com Moreover, this electron-donating capability is crucial for stabilizing certain reactive species. A classic example is the use of ethers like diethyl ether or tetrahydrofuran (B95107) (THF) in the formation of Grignard reagents, where the ether oxygen coordinates to the magnesium atom, stabilizing the organometallic complex and keeping it in solution. britannica.com In complex organic architectures, such as natural products and pharmaceuticals, the ether linkage serves as a stable structural component connecting different parts of a molecule. alfa-chemistry.com
| Compound | Formula | Boiling Point (°C) | Density (g/mL) |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 1.034 |
| Butyl Methyl Ether | C₅H₁₂O | 71 | 0.764 |
Comparison of physical properties for common laboratory ethers. cas.org
Overview of Geminal Diether Structures and Their Fundamental Chemical Principles
A geminal diether, commonly known as an acetal (B89532) (or a ketal if derived from a ketone), is a functional group characterized by two ether linkages originating from the same carbon atom (R₂C(OR')(OR'')). libretexts.org These structures are formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds through a hemiacetal intermediate, which is a molecule containing both an alcohol and an ether group on the same carbon. libretexts.org
The formation of acetals is a reversible equilibrium reaction. quora.com To favor the formation of the acetal, water, a byproduct of the reaction, is typically removed. Conversely, in the presence of aqueous acid, acetals can be readily hydrolyzed back to the parent carbonyl compound and alcohols. libretexts.org
A key chemical principle of geminal diethers is their stability under neutral or basic conditions. libretexts.org They are resistant to nucleophiles and bases, a property that makes them highly valuable as protecting groups for aldehydes and ketones in multistep organic synthesis. libretexts.org By converting a reactive carbonyl group into a stable acetal, chemists can perform reactions on other parts of a molecule without affecting the carbonyl. The protecting group can then be easily removed by acid-catalyzed hydrolysis to regenerate the original carbonyl functionality. libretexts.org
Specific Contextualization of 4-Butoxy-1,1,1-trifluoro-4-methoxybutane within Fluorinated Organic Chemistry
The compound this compound is a distinct molecule that integrates several of the structural and chemical principles discussed previously. Its chemical structure, CF₃-CH₂-CH₂-CH(OCH₃)(O(CH₂₃)CH₃), classifies it as a fluorinated geminal diether. While specific research literature on this exact compound is not widely available in public databases, its chemical properties and potential synthesis can be inferred from the fundamental principles of its constituent functional groups.
Structurally, it possesses:
A terminal trifluoromethyl (CF₃) group : This group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the molecule. It is also known to increase lipophilicity, a key parameter in medicinal chemistry.
A geminal diether (acetal) functionality : The carbon atom at the 4-position is bonded to both a methoxy (B1213986) (-OCH₃) group and a butoxy (-O(CH₂)₃CH₃) group. This asymmetric acetal structure is stable in basic and neutral media but is susceptible to cleavage under acidic conditions.
A butane (B89635) backbone : A four-carbon chain links the trifluoromethyl group with the geminal diether.
A plausible synthetic route to this compound would involve the acid-catalyzed reaction of 4,4,4-trifluorobutanal (B105314) (CF₃CH₂CH₂CHO) with one equivalent of methanol (B129727) and one equivalent of 1-butanol.
The combination of the highly fluorinated segment and the more hydrocarbon-like ether groups gives this compound an amphiphilic character. The CF₃ group imparts metabolic stability and unique electronic properties, while the acetal linkage provides a site for controlled chemical transformation (hydrolysis). Such fluorinated ethers are explored in various fields, from advanced materials to potential use as specialized solvents or synthetic intermediates. rsc.orgacs.org
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₉H₁₇F₃O₂ |
| Molecular Weight | 214.23 g/mol |
| Stability | Stable under basic/neutral conditions; hydrolyzes in acid. |
| Key Structural Features | Trifluoromethyl group, asymmetric geminal diether (acetal). |
| Polarity | Moderately polar due to ether linkages. |
| Lipophilicity | Increased by CF₃ and butyl groups. |
Predicted physicochemical properties of this compound based on its structure.
Structure
2D Structure
3D Structure
Properties
CAS No. |
143529-20-8 |
|---|---|
Molecular Formula |
C9H17F3O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-butoxy-1,1,1-trifluoro-4-methoxybutane |
InChI |
InChI=1S/C9H17F3O2/c1-3-4-7-14-8(13-2)5-6-9(10,11)12/h8H,3-7H2,1-2H3 |
InChI Key |
VVTWQKANDHOGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCC(F)(F)F)OC |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 4 Butoxy 1,1,1 Trifluoro 4 Methoxybutane and Its Core Structural Motifs
Detailed Mechanisms of Acetal (B89532) Hydrolysis and Formation
The acetal functional group in 4-Butoxy-1,1,1-trifluoro-4-methoxybutane is a central feature influencing its reactivity. The hydrolysis and formation of acetals are fundamental reactions in organic chemistry, often employed for the protection and deprotection of carbonyl groups.
Acid-Catalyzed Cleavage Pathways and Intermediates
The acid-catalyzed hydrolysis of acetals is a reversible process that proceeds through a series of protonation and cleavage steps. orgoreview.comorganicchemistrytutor.comyoutube.comresearchgate.net The generally accepted mechanism involves the initial protonation of one of the alkoxy groups, converting it into a good leaving group (an alcohol). researchgate.net Subsequent cleavage of the carbon-oxygen bond is often the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion intermediate. mdpi.com This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The process repeats with the second alkoxy group, ultimately leading to the corresponding carbonyl compound and two equivalents of alcohol.
In the context of this compound, the presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the stability of the key oxocarbenium ion intermediate. Electron-withdrawing groups generally destabilize adjacent carbocations, which would slow down the rate of hydrolysis compared to non-fluorinated analogues.
One study investigating trifluoroacetic acid (TFA)-mediated deacetalization reactions proposed an alternative pathway that does not necessarily require water. researchgate.netrsc.orgresearchgate.net This pathway involves the formation of a hemiacetal TFA ester intermediate. In this mechanism, the acetal reacts with TFA to form an oxonium ion, which then rearranges to a hemiacetal TFA ester and an alcohol. The alcohol is subsequently esterified by another molecule of TFA. This pathway is noteworthy as the formation of stable TFA esters can render the deprotection irreversible. researchgate.netrsc.orgresearchgate.net
| Intermediate/Transition State | Description | Influence of Trifluoromethyl Group |
| Protonated Acetal | The initial step where an acid protonates one of the alkoxy oxygens. | The electron-withdrawing CF3 group can decrease the basicity of the oxygen atoms, potentially slowing down this step. |
| Oxocarbenium Ion | A key resonance-stabilized carbocation intermediate formed after the departure of an alcohol molecule. | The powerful electron-withdrawing nature of the CF3 group significantly destabilizes this adjacent positive charge, making its formation less favorable and slowing the overall hydrolysis rate. acs.org |
| Hemiacetal | An intermediate formed after the nucleophilic attack of water on the oxocarbenium ion. | The stability of the hemiacetal is also influenced by the electronic effects of the CF3 group. |
| Hemiacetal TFA Ester | A proposed intermediate in TFA-mediated deacetalization, formed instead of a simple hemiacetal. researchgate.netrsc.orgresearchgate.net | The formation of this intermediate would be subject to the same destabilizing electronic effects from the CF3 group. |
Electrochemical Deprotection and Related Mechanistic Insights
Electrochemical methods offer an alternative to acid-catalyzed deprotection, often proceeding under neutral conditions. orgoreview.com The electrochemical deprotection of acetals typically involves an oxidative cleavage mechanism. For instance, a proposed mechanism for the electrochemical deprotection of cyclic acetals involves the use of lithium perchlorate (B79767) (LiClO₄) which acts as both the electrolyte and an oxygen source for the resulting carbonyl group. The reaction efficiency can be enhanced by the addition of activators like 1,3,5-trioxane.
Influence of the Trifluoromethyl Group on Acetal Stability and Reaction Kinetics
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property has a profound impact on the stability and reactivity of the acetal moiety in this compound.
As mentioned earlier, the electron-withdrawing nature of the CF₃ group destabilizes the positively charged oxocarbenium ion intermediate formed during acid-catalyzed hydrolysis. This destabilization increases the activation energy for the cleavage of the C-O bond, thereby decreasing the rate of hydrolysis. A study on the hydrolysis of benzylidene acetals showed that incorporating a trifluoromethyl group at the para position of the phenyl ring reduced the half-life of the acetal by two orders of magnitude under acidic conditions, highlighting the significant electronic impact of this group on reaction kinetics. acs.org
Furthermore, a recent study on trifluoromethylated N,S-acetals demonstrated that the CF₃ group strongly stabilizes the acetal function, leading to a material with high hydrolytic stability. nih.gov This stabilization is attributed to the inductive effect of the trifluoromethyl group, which reduces the electron density on the acetal carbon and makes it less susceptible to protonation and subsequent nucleophilic attack. This increased stability can be advantageous in applications where the acetal is intended to be a robust functional group rather than a temporary protecting group.
Reactivity Studies of the 1,1,1-Trifluorobutyl Moiety
The 1,1,1-trifluorobutyl moiety provides another reactive center in the molecule, with the trifluoromethyl group heavily influencing its chemical behavior, particularly in radical reactions and stereochemical outcomes of nearby transformations.
Explorations of Radical Chemistry and Related Transformations
The 1,1,1-trifluorobutyl group can participate in a variety of radical reactions. The trifluoromethyl group itself can be a source of trifluoromethyl radicals (•CF₃) under certain conditions, or it can influence the stability and reactivity of radicals formed elsewhere in the molecule.
Trifluoromethyl radicals are highly electrophilic and can readily add to unsaturated systems like alkenes and alkynes. asahilab.co.jpresearchgate.net For instance, the photochemical reaction of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene results in the addition of a trifluoromethyl radical and an iodine atom across the double bond. epa.gov
Radical cascade cyclizations are another important class of reactions involving trifluoromethylated compounds. asahilab.co.jpwikipedia.org These reactions often proceed via the initial addition of a trifluoromethyl radical to a multiple bond, followed by an intramolecular cyclization of the resulting radical intermediate onto another unsaturated moiety within the same molecule. Such cascade reactions provide an efficient route to complex trifluoromethylated heterocyclic structures. wikipedia.org For example, a visible-light-induced, catalyst-free method has been developed for the synthesis of trifluoromethylated dihydropyrido[1,2-a]indolones through a radical cascade cyclization initiated by the homolysis of Umemoto's reagent to generate a trifluoromethyl radical. wikipedia.org
| Radical Reaction Type | Description | Relevance to 1,1,1-Trifluorobutyl Moiety |
| Radical Addition | Addition of a radical species across a double or triple bond. | The trifluoromethyl group can influence the regioselectivity of radical additions to nearby unsaturated bonds. |
| Radical Cyclization | An intramolecular reaction where a radical attacks a multiple bond within the same molecule to form a cyclic product. nih.gov | A radical generated on the butyl chain could potentially undergo cyclization if an appropriate acceptor group is present. |
| Hydrogen Atom Abstraction | A radical abstracts a hydrogen atom from the substrate. | The C-H bonds on the butyl chain are potential sites for abstraction, with the trifluoromethyl group influencing the bond dissociation energies. |
Stereochemical Outcomes and Diastereoselective Control in Reactions Adjacent to the Fluorinated Center
The presence of a trifluoromethyl group adjacent to a stereocenter can exert significant control over the stereochemical outcome of reactions. This stereocontrol arises from a combination of steric and electronic effects of the bulky and electron-withdrawing CF₃ group.
In acyclic systems, achieving high diastereoselectivity can be challenging due to the conformational flexibility of the molecule. However, several strategies have been developed to control the stereochemistry in reactions adjacent to a trifluoromethylated carbon. For example, neighboring-group participation can be a powerful tool for stereocontrol in substitution reactions of acyclic acetals. acs.org An adjacent ester group can form a cyclic dioxolenium ion intermediate, which then directs the incoming nucleophile to attack from the opposite face, leading to high diastereoselectivity.
Furthermore, in reactions such as aldol (B89426) additions involving trifluoromethyl ketones, high levels of diastereoselectivity can be achieved. The stereochemical outcome is often rationalized using models like the Felkin-Anh model, where the bulky trifluoromethyl group orients itself to minimize steric interactions in the transition state, thereby directing the approach of the nucleophile. The development of chiral catalysts has also enabled highly enantioselective and diastereoselective reactions for the synthesis of compounds bearing trifluoromethylated stereocenters. acs.org These catalytic systems can create a chiral environment around the reacting centers, favoring the formation of one stereoisomer over others.
Unimolecular Rearrangements and Intermolecular Transformations of Fluorinated Diethers
The reactivity of fluorinated diethers, such as this compound, is significantly influenced by the presence of the trifluoromethyl (CF₃) group. This strongly electron-withdrawing group modulates the stability and reaction pathways of adjacent functional groups, particularly the diether (acetal or ketal) moiety. Mechanistic studies on such compounds and their structural analogs primarily focus on acid-catalyzed transformations, which can lead to either intermolecular reactions with nucleophiles or, under specific conditions, unimolecular rearrangements.
The core of this compound is a trifluoromethylated acetal. The stability and reaction mechanisms of acetals are well-documented, typically involving protonation or coordination of a Lewis acid to one of the oxygen atoms, followed by the departure of an alcohol to form a resonance-stabilized oxocarbenium ion. researchgate.netchemistrysteps.com The presence of a CF₃ group at the α-position, however, is expected to destabilize this cationic intermediate, thereby influencing the kinetics and pathways of these reactions.
Intermolecular Transformations: Acid-Catalyzed Hydrolysis and Nucleophilic Substitution
The most common intermolecular transformation for acetals and ketals is hydrolysis, which is typically catalyzed by acid. researchgate.netchemistrysteps.com For fluorinated diethers, this reaction proceeds via protonation of one of the alkoxy groups, leading to its elimination as an alcohol and the formation of a trifluoromethyl-substituted oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which further hydrolyzes to the corresponding ketone or aldehyde.
The general mechanism for the acid-catalyzed hydrolysis of a trifluoromethylated acetal can be outlined as follows:
Protonation of an oxygen atom of the diether.
Elimination of an alcohol molecule (e.g., butanol or methanol) to form a resonance-stabilized, albeit electronically destabilized by the CF₃ group, oxocarbenium ion.
Nucleophilic attack by water on the carbocation.
Deprotonation to form a hemiacetal.
Repetition of these steps to release the second alcohol and form the trifluoromethyl ketone.
Lewis acids can also promote nucleophilic substitution reactions of acetals. nih.govnih.gov The choice of solvent and the nature of the nucleophile can dictate the stereochemical outcome, suggesting a continuum between Sₙ1 and Sₙ2 pathways. nih.gov In the context of a trifluoromethylated diether, a Lewis acid would coordinate to one of the oxygen atoms, facilitating the departure of an alkoxy group and generating the oxocarbenium ion, which can then be trapped by a nucleophile.
| Entry | Solvent | Nucleophile | Promoter | Product Ratio (Sₙ1:Sₙ2) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₃CN | Silyl (B83357) Ketene Acetal | TMSOTf | >95:5 | 85 |
| 2 | CH₂Cl₂ | Silyl Ketene Acetal | TMSOTf | 75:25 | 78 |
| 3 | Trichloroethylene | Silyl Ketene Acetal | TMSOTf | <5:95 | 90 |
| 4 | CH₂Cl₂ | Ethanol | TMSOTf | 60:40 | - |
| 5 | Trichloroethylene | Ethanol | TMSOTf | 20:80 | - |
Data in this table is illustrative of general trends in acetal chemistry and is based on studies of non-fluorinated tetrahydropyran acetals. nih.gov The ratios and yields would be expected to vary for trifluoromethylated acyclic diethers.
Unimolecular Rearrangements
While less common than intermolecular transformations for simple acetals, unimolecular rearrangements can occur under specific conditions, particularly in complex molecules or with certain reagents. For instance, rearrangements have been observed during the fluorination of glycopyranosides with diethylaminosulfur trifluoride (DAST). researchgate.net These reactions can proceed through pathways such as ring contraction or aglycon migration, with the fluoride (B91410) subsequently being introduced at a different position. researchgate.net
In the case of a molecule like this compound, a hypothetical unimolecular rearrangement could be initiated by a Lewis acid. This might involve the migration of a group (e.g., a hydride or alkyl shift) to the carbocationic center formed after the departure of an alkoxy group. However, the high energy of such a rearranged intermediate, especially with the destabilizing effect of the adjacent CF₃ group, makes such a pathway less likely without a significant driving force, such as the formation of a more stable carbocation or relief of ring strain, which is not applicable to this acyclic system.
Research on hypervalent λ³-fluoro iodanes has shown their ability to trigger semipinacol rearrangements in cascade reactions, leading to the formation of α-fluoro ketones with quaternary centers. chemrxiv.org While the substrate is different, this demonstrates the principle of rearrangement in fluorinated systems initiated by an electrophilic reagent.
| Substrate Configuration | Major Rearrangement Product | Proposed Mechanism |
|---|---|---|
| α-D-Glucopyranosides | 1-fluoro-pyranoside (from ring contraction) | Ring contraction via attack of ring oxygen at C-2 |
| α-D-Mannopyranosides | 1-fluoro-pyranoside (from aglycon migration) | 1,2-aglycon migration |
| 4,6-O-Benzylidene-α-D-glucopyranosides | 1-fluoro-pyranoside (from ring contraction) | Ring contraction |
This table summarizes findings from studies on complex acetal-like structures (glycosides) and indicates the potential for rearrangements in such systems under specific fluorinating conditions. researchgate.net
Advanced Analytical Techniques for Comprehensive Characterization of 4 Butoxy 1,1,1 Trifluoro 4 Methoxybutane
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula. acs.org For 4-Butoxy-1,1,1-trifluoro-4-methoxybutane (C9H17F3O2), HRMS can verify its exact mass, distinguishing it from other compounds with the same nominal mass.
When subjected to ionization, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes fragmentation. The resulting pattern is a unique fingerprint that reveals structural information. chemguide.co.ukwikipedia.org The fragmentation of ethers is well-characterized and often involves alpha-cleavage, where the bond adjacent to the oxygen atom breaks, leading to the formation of stable carbocations. gbiosciences.comlibretexts.orgwhitman.edu The presence of the electronegative trifluoromethyl group significantly influences the fragmentation pathways, often directing cleavage to produce fragments containing this stable moiety.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) |
| [M]+ | C9H17F3O2 | 214.1181 |
| [M-OCH3]+ | C8H14F3O | 183.0997 |
| [M-C4H9]+ | C5H8F3O2 | 157.0476 |
| [M-OC4H9]+ | C5H8F3O | 141.0527 |
| [C4H9O]+ | Butoxy cation | 73.0653 |
| [C4H9]+ | Butyl cation | 57.0704 |
| [CF3]+ | Trifluoromethyl cation | 69.9952 |
This interactive table outlines the major fragments anticipated from the mass spectrometric analysis of the target compound.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the this compound structure.
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. Protons on carbons adjacent to an ether oxygen are deshielded and appear at a lower field (typically 3.3-4.5 ppm). openstax.orgorgchemboulder.comlibretexts.org The protons of the butoxy and methoxy (B1213986) groups, as well as the methylene (B1212753) protons of the butane (B89635) backbone, will have distinct chemical shifts and coupling patterns (multiplicity) that confirm their relative positions.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons bonded to electronegative atoms like oxygen and fluorine are significantly deshielded. openstax.orgblogspot.com The carbon attached to the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.org Other carbons will show characteristic shifts indicative of their position relative to the ether and trifluoro functionalities.
¹⁹F NMR: As a 100% abundant spin-½ nucleus, ¹⁹F is a highly sensitive NMR probe. biophysics.org The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is highly sensitive to the local electronic environment, providing confirmation of the trifluoromethyl group's placement. nih.govresearchgate.net
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~3.6 | s | -OCH₃ |
| ¹H | ~3.5 | t | -O-CH₂- (Butoxy) |
| ¹H | ~3.4 | m | -CH(OCH₃)- |
| ¹H | ~2.1 | m | -CH₂-CF₃ |
| ¹H | ~1.9 | m | -CH-CH₂-CH- |
| ¹H | ~1.6 | m | -CH₂-CH₂-CH₃ (Butoxy) |
| ¹H | ~1.4 | m | -CH₂-CH₃ (Butoxy) |
| ¹H | ~0.9 | t | -CH₃ (Butoxy) |
| ¹³C | ~125 | q (¹JCF ≈ 280 Hz) | -CF₃ |
| ¹³C | ~75 | s | -CH(OCH₃)- |
| ¹³C | ~70 | s | -O-CH₂- (Butoxy) |
| ¹³C | ~56 | s | -OCH₃ |
| ¹³C | ~35 | q (²JCF ≈ 30 Hz) | -CH₂-CF₃ |
| ¹³C | ~31 | s | -CH₂-CH₂-CH₃ (Butoxy) |
| ¹³C | ~28 | s | -CH-CH₂-CH- |
| ¹³C | ~19 | s | -CH₂-CH₃ (Butoxy) |
| ¹³C | ~14 | s | -CH₃ (Butoxy) |
| ¹⁹F | ~ -70 | s | -CF₃ |
This interactive table presents the anticipated NMR chemical shifts and multiplicities for each nucleus in the target molecule.
Advanced Chromatographic Separations for Purity Profiling and Isomer Resolution
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity.
GC-MS is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds. nih.govnih.gov this compound, as a nine-carbon ether, is expected to be sufficiently volatile for GC analysis. In this method, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for identification. shimadzu.comshimadzu.com This technique is highly effective for identifying and quantifying volatile impurities. Due to the difficulty of observing molecular ions of some fluorine compounds with standard ionization methods, specialized soft ionization techniques like field ionization (FI) may be employed if molecular weight determination is challenging. jeol.com
Reversed-Phase Liquid Chromatography (RPLC) is a widely used technique for the separation and analysis of a broad range of small organic molecules. uab.eduaxispharm.combioxpedia.com In RPLC, separation is based on the hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the components, with more polar compounds eluting first. RPLC coupled with MS detection (RPLC-MS) is invaluable for purity analysis, especially for identifying any non-volatile or thermally labile impurities that would not be amenable to GC-MS analysis. chromatographyonline.com This method can resolve complex mixtures and provide molecular weight information for each separated component. bohrium.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific bonds. Ethers exhibit a characteristic strong C-O stretching absorption in the region of 1300-1000 cm⁻¹. libretexts.orgfiveable.meblogspot.com For this compound, strong bands in this region would confirm the ether linkages. Additionally, the spectrum will be dominated by strong C-F stretching bands, typically found between 1350 and 1100 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the alkyl groups will appear in the 3000-2850 cm⁻¹ region. fiveable.me
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and non-polar bonds, such as the C-C backbone. The symmetric stretching of the CF₃ group would be expected to produce a strong Raman signal. acs.orgbjp-bg.com Analysis of the low-frequency region can also provide insights into the molecule's conformational properties. canada.ca
Computational Chemistry and Theoretical Studies on 4 Butoxy 1,1,1 Trifluoro 4 Methoxybutane
Quantum Mechanical (QM) Calculations for Electronic Structure, Bonding, and Charge Distribution
Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules like 4-Butoxy-1,1,1-trifluoro-4-methoxybutane. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into its electronic structure, the nature of its chemical bonds, and the distribution of electron density.
For a molecule with both ether linkages and a trifluoromethyl group, QM calculations can elucidate the complex interplay of inductive and resonance effects. The highly electronegative fluorine atoms are expected to significantly withdraw electron density, polarizing the C-F bonds and influencing the rest of the molecule. This effect would be most pronounced on the adjacent carbon atom and would propagate through the carbon chain.
Key areas of investigation using QM calculations would include:
Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.
Partial Atomic Charges: Calculating the charge distribution across the molecule to identify electrophilic and nucleophilic sites. The carbon atom of the trifluoromethyl group and the hydrogen atoms on the adjacent methylene (B1212753) group are expected to be electron-deficient.
Bonding Analysis: Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the chemical bonds, including the covalent and ionic character of the C-F and C-O bonds.
A hypothetical data table summarizing the expected outcomes of such calculations is presented below:
| Property | Expected Theoretical Value/Observation | Significance |
| HOMO-LUMO Gap | Moderate to High | Indicates good kinetic stability. |
| Partial Charge on CF3 Carbon | Positive (δ+) | Suggests susceptibility to nucleophilic attack. |
| Partial Charge on Fluorine | Negative (δ-) | Reflects the high electronegativity of fluorine. |
| Partial Charge on Ether Oxygens | Negative (δ-) | Indicates these sites are potential hydrogen bond acceptors and can coordinate with Lewis acids. |
| Dipole Moment | Significant, directed towards the trifluoromethyl group | Influences intermolecular interactions and solubility. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with different solvents.
The flexibility of the butyl and methoxyethane chains allows the molecule to adopt various conformations. MD simulations can explore these different shapes and determine their relative energies and populations at a given temperature. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity.
When studying solvent interactions, MD simulations can reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. For example, in a polar solvent like water, the ether oxygens would be expected to form hydrogen bonds.
Preferential Solvation: In a mixed solvent system, one solvent component might preferentially accumulate around the solute.
Diffusion and Transport Properties: How the molecule moves through a solvent, which is important for understanding reaction kinetics in solution.
Reaction Pathway Modeling and Transition State Analysis for Key Synthetic and Transformational Processes
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate the transition states, and calculate the activation energies.
For instance, the synthesis of this compound likely involves nucleophilic substitution reactions. Theoretical modeling could be used to compare different synthetic routes and predict which one is more favorable. Similarly, the decomposition or transformation of this molecule under various conditions could be studied to understand its stability and potential degradation products.
Key aspects of reaction pathway modeling include:
Transition State Searching: Identifying the high-energy structures that connect reactants and products.
Activation Energy Calculation: Determining the energy barrier that must be overcome for the reaction to occur. This is directly related to the reaction rate.
Reaction Coordinate Analysis: Following the geometric changes that occur as the molecule transforms from reactant to product.
Theoretical Insights into the Inductive and Stereoelectronic Effects of Fluorine and Ether Linkages on Molecular Properties
The presence of both highly electronegative fluorine atoms and electron-donating ether linkages gives this compound interesting electronic properties. Theoretical studies are essential for disentangling the various electronic and steric effects at play.
Inductive Effects: The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density on the adjacent carbon atoms. This can affect the acidity of nearby C-H bonds and the reactivity of functional groups. The ether oxygens, on the other hand, have a weaker -I effect due to the electronegativity of oxygen but can also participate in resonance donation.
Stereoelectronic Effects: These are effects that arise from the spatial arrangement of orbitals. For example, the orientation of the C-F bonds relative to the C-O bonds can influence the molecule's conformation and reactivity. The gauche effect, often observed in fluorinated alkanes, could play a role in determining the preferred dihedral angles.
Development of Predictive Models for Reactivity and Selectivity
By combining the insights gained from quantum mechanical calculations and molecular dynamics simulations, it is possible to develop predictive models for the reactivity and selectivity of this compound. These models can be used to forecast how the molecule will behave in different chemical environments and to design new reactions with desired outcomes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are examples of such predictive tools. These models use calculated molecular descriptors (e.g., electronic properties, steric parameters) to predict a particular activity or property. For example, a QSAR model could be developed to predict the efficacy of a series of related fluorinated ethers for a specific application.
The development of these models relies on a combination of high-level theoretical calculations and experimental data for validation. While specific models for this compound are not yet established in the literature, the computational framework for their development is well-understood.
Applications of 4 Butoxy 1,1,1 Trifluoro 4 Methoxybutane As a Versatile Synthetic Building Block
Utility in the Synthesis of Novel Fluorinated Organic Scaffolds
The structure of 4-Butoxy-1,1,1-trifluoro-4-methoxybutane, featuring a masked carbonyl group in the form of a mixed acetal (B89532) and a stable trifluoromethyl group, renders it an attractive precursor for a variety of fluorinated organic scaffolds. While direct literature on this specific compound is not extensively available, its reactivity can be inferred from structurally similar and well-studied fluorinated building blocks, such as trifluoroacetaldehyde ethyl hemiacetal. researchgate.net The presence of the trifluoromethyl group can significantly influence the reactivity of the adjacent carbon, making it susceptible to nucleophilic attack after activation.
The butoxy and methoxy (B1213986) groups can be selectively or simultaneously removed under acidic conditions to generate a reactive oxonium ion or the corresponding trifluoromethylated aldehyde in situ. This transient species can then be trapped by a wide range of nucleophiles to construct diverse molecular architectures. For instance, reaction with binucleophilic reagents can lead to the formation of various trifluoromethylated heterocycles, which are prominent motifs in many bioactive molecules. rsc.org
Table 1: Potential Heterocyclic Scaffolds from this compound
| Nucleophile | Resulting Heterocycle | Potential Application |
| Hydrazine derivatives | Trifluoromethyl-pyrazoles/pyrazolines | Pharmaceuticals, Agrochemicals |
| Hydroxylamine | Trifluoromethyl-isoxazoles/isoxazolines | Medicinal Chemistry |
| Amidines/Guanidines | Trifluoromethyl-pyrimidines | Drug Discovery |
| 1,2-Diamines | Trifluoromethyl-dihydropyrazines | Material Science |
The synthesis of these scaffolds is often driven by the strong electron-withdrawing nature of the trifluoromethyl group, which facilitates cyclization and subsequent aromatization or functionalization steps. The ability to generate a diverse library of such compounds from a single, readily accessible building block highlights the synthetic potential of this compound.
Role in Methodological Advancements for Incorporating Complex Ether and Fluorine Moieties
The development of new synthetic methods for the efficient introduction of fluorine and complex ether functionalities is a continuous pursuit in organic chemistry. This compound serves as a valuable tool in this context, offering a platform for methodologies that aim to incorporate both a trifluoromethyl group and a butoxy or methoxy group into a target molecule.
The differential reactivity of the butoxy and methoxy groups within the acetal could potentially be exploited for selective functionalization. For example, under carefully controlled conditions, it might be possible to selectively displace one alkoxy group over the other, leading to the formation of more complex ethers. This controlled reactivity is crucial for the late-stage functionalization of complex molecules, a key strategy in modern drug discovery. nih.gov
Development of New Synthetic Strategies Requiring Trifluorinated Acetal Templates
Trifluorinated acetals, such as this compound, can be viewed as protected forms of the highly reactive trifluoroacetaldehyde. This protection strategy allows for the controlled release of the aldehyde functionality under specific reaction conditions, thereby avoiding undesired side reactions. researchgate.netnih.gov This "template" approach is fundamental to the development of new synthetic strategies.
One such strategy involves the use of Lewis or Brønsted acids to activate the acetal, followed by reaction with a suitable nucleophile. The choice of acid and reaction conditions can be fine-tuned to control the outcome of the reaction, leading to either substitution of the alkoxy groups or elimination to form a trifluoromethylated enol ether. These enol ethers are themselves versatile intermediates for a range of transformations, including cycloadditions and cross-coupling reactions.
Table 2: Synthetic Transformations Utilizing a Trifluorinated Acetal Template
| Reaction Type | Intermediate | Product Class |
| Acid-catalyzed nucleophilic substitution | Oxonium ion | α-Trifluoromethyl ethers/amines |
| Elimination | Trifluoromethyl enol ether | Dienes for cycloadditions |
| Friedel-Crafts type reactions | Activated aldehyde | Trifluoromethylated aromatic compounds |
| Reductive amination | Imine | Chiral trifluoromethylated amines |
The development of stereoselective methods based on this template is of particular interest. Chiral catalysts could be employed to control the facial selectivity of nucleophilic attack on the in situ-generated oxonium ion or imine, providing access to enantioenriched trifluoromethylated compounds. nih.gov Such strategies are highly valuable for the synthesis of single-enantiomer drugs and agrochemicals. The versatility of this compound as a trifluorinated acetal template thus opens up new avenues for the design of efficient and selective synthetic methodologies.
Future Research Directions and Broader Perspectives on Trifluorinated Geminal Diethers
Emerging Synthetic Methodologies and Technologies for Precision Synthesis
The precise and efficient synthesis of trifluorinated geminal diethers is a key area of ongoing research. Traditional methods for introducing fluorine atoms can be harsh and lack selectivity. acs.org However, recent advancements are paving the way for more controlled and versatile synthetic routes.
Emerging strategies are likely to focus on late-stage fluorination, allowing for the introduction of the trifluoromethyl group at a later point in a synthetic sequence. This approach is highly valuable in medicinal chemistry, as it enables the diversification of complex molecules. Methodologies involving novel fluorinating reagents with tailored reactivity are being developed to achieve higher yields and functional group tolerance. researchgate.net
Furthermore, the development of catalytic methods, including those utilizing transition metals, is a promising avenue. researchgate.net These catalytic systems can offer greater control over stereochemistry and regioselectivity, which is crucial for the synthesis of complex bioactive molecules. The use of continuous flow technologies is also an emerging trend, offering advantages in terms of safety, scalability, and reaction optimization for fluorination reactions.
| Technology | Potential Advantages for Trifluorinated Geminal Diether Synthesis |
| Late-Stage Fluorination | Enables rapid diversification of complex molecular scaffolds. |
| Novel Fluorinating Reagents | Improved selectivity, milder reaction conditions, and broader substrate scope. |
| Transition-Metal Catalysis | High degree of control over stereochemistry and regioselectivity. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. |
Advanced Mechanistic Studies and Real-Time Reaction Monitoring
A deeper understanding of the reaction mechanisms underpinning the synthesis of trifluorinated geminal diethers is crucial for optimizing existing methods and developing new ones. Future research will likely employ a combination of computational modeling and advanced spectroscopic techniques to elucidate reaction pathways.
In-situ reaction monitoring using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can provide real-time data on the formation of intermediates and byproducts. This information is invaluable for understanding reaction kinetics and identifying rate-limiting steps. For instance, mechanistic studies on similar fluorination reactions have revealed the involvement of difluorocarbene intermediates. nih.gov
Computational studies, such as density functional theory (DFT) calculations, can be used to model transition states and predict reaction outcomes. This predictive capability can accelerate the discovery of new catalysts and reaction conditions for the synthesis of trifluorinated geminal diethers.
Exploration of Novel Chemical Reactivity and Transformation Pathways
The unique electronic properties of the trifluoromethyl group significantly influence the reactivity of adjacent functional groups. Future research will undoubtedly focus on exploring the novel chemical transformations of trifluorinated geminal diethers. The strong electron-withdrawing nature of the CF3 group can activate neighboring bonds, opening up new avenues for chemical modifications.
For example, the ether linkages in these compounds may exhibit altered stability and reactivity, potentially leading to new cleavage or rearrangement reactions under specific conditions. Researchers may investigate the susceptibility of the C-O bonds to nucleophilic or electrophilic attack, leading to the development of new synthetic building blocks. The trifluoromethyl group itself can also participate in or direct various chemical reactions, offering opportunities for further functionalization.
Continued Integration of Sustainable Chemistry Principles in Fluorine and Ether Chemistry
The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis, and fluorine chemistry is no exception. scribd.comresearchgate.net Future research on trifluorinated geminal diethers will likely emphasize the development of more environmentally benign synthetic methods.
This includes the use of greener solvents, the development of catalyst recycling protocols, and the design of more atom-economical reactions that minimize waste generation. scribd.com For instance, replacing traditional solvents with more sustainable alternatives or developing solvent-free reaction conditions is a key goal.
| Green Chemistry Principle | Application in Trifluorinated Geminal Diether Synthesis |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. |
| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents or developing solvent-free conditions. |
| Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste. |
| Design for Degradation | Considering the environmental fate of the compounds and designing them to be non-persistent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
